molecular formula C16H32O2S B12655255 2-(Butylthio)dodecanoic acid CAS No. 71436-87-8

2-(Butylthio)dodecanoic acid

Katalognummer: B12655255
CAS-Nummer: 71436-87-8
Molekulargewicht: 288.5 g/mol
InChI-Schlüssel: COPIFQGFBVOZOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Butylthio)dodecanoic acid is an organic compound with the molecular formula C16H32O2S. It is a derivative of dodecanoic acid, where a butylthio group is attached to the second carbon of the dodecanoic acid chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)dodecanoic acid typically involves the reaction of dodecanoic acid with butylthiol under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butylthio)dodecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Butylthio)dodecanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Butylthio)dodecanoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The butylthio group can interact with membrane lipids, leading to increased permeability and cell lysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Butylthio)dodecanoic acid is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .

Eigenschaften

CAS-Nummer

71436-87-8

Molekularformel

C16H32O2S

Molekulargewicht

288.5 g/mol

IUPAC-Name

2-butylsulfanyldodecanoic acid

InChI

InChI=1S/C16H32O2S/c1-3-5-7-8-9-10-11-12-13-15(16(17)18)19-14-6-4-2/h15H,3-14H2,1-2H3,(H,17,18)

InChI-Schlüssel

COPIFQGFBVOZOJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(C(=O)O)SCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.